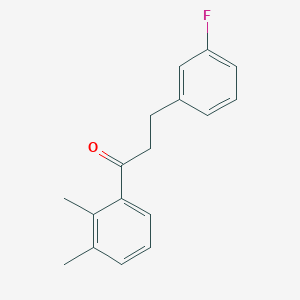

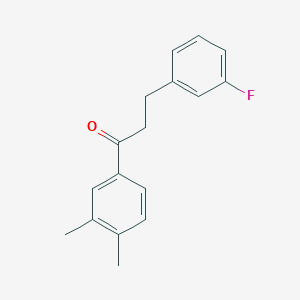

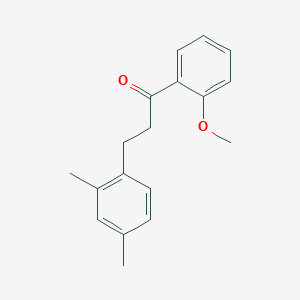

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone is a chemical entity that can be synthesized through various organic reactions. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis methods can offer insights into its potential characteristics and synthetic pathways.

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions and interactions with aryl bromides, leading to multiple arylation and successive C-C and C-H bond cleavages . Another synthesis route includes the reaction of halo- and ethoxypropionic acids with dimethoxybenzene in polyphosphoric acid, yielding dimethoxypropiophenones . These methods suggest that the synthesis of 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone could potentially be achieved through similar palladium-catalyzed reactions or by using halo- or ethoxypropionic acids with appropriate starting materials.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of a related compound, (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol, have been investigated using X-ray diffraction, FT-IR, and UV-vis spectroscopy . The study of such related compounds provides valuable information on the potential molecular structure of 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone, including the presence of methoxy groups and a dimethylphenyl moiety, which could influence its physical and chemical properties.

Chemical Reactions Analysis

The chemical reactions involving related compounds include multiple arylation processes and the formation of complex structures such as tetraarylethanes and diarylisochromanones . These reactions demonstrate the reactivity of the propiophenone moiety and its ability to undergo transformations that could be relevant to the synthesis and reactivity of 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by spectral data and elemental analysis . Additionally, the study of enol-keto tautomerism, spectroscopic properties, and intramolecular hydrogen bonding in compounds with similar structural features provides insights into the potential behavior of 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone . The presence of methoxy and dimethylphenyl groups is likely to influence the compound's solubility, boiling point, melting point, and reactivity.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Synthesis Processes : One study describes the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene resulting in compounds including 2′,4′-dimethoxy-3-(2,4-dimethylphenyl)-propiophenone. This demonstrates its role in complex chemical synthesis processes (Kasturi & Damodaran, 1969).

Reactivity with Other Compounds : Another research outlines the reaction of 3-dimethylamino-4'-methoxypropiophenone with various compounds, indicating its reactivity and potential for creating new chemical structures (Nazarov & Zavyalov, 1956).

Spectroscopic and Structural Analysis

Spectroscopic Properties : A study focused on the molecular structure and spectroscopic properties of a related compound, (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol, provides insights into the spectroscopic analysis applicable to similar compounds (Demircioğlu, Albayrak, & Büyükgüngör, 2014).

Molecular Structure Characterization : Another research offers detailed information on the molecular structure of similar compounds, which can be valuable for understanding the structural aspects of 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone (Burgess, Fawcett, Russell, & Zaisheng, 1998).

Biological and Environmental Impacts

Toxicity and Biodegradability : Studies on the toxicity and anaerobic biodegradability of substituted phenols, including dimethylphenols, offer insights into the environmental and biological impacts of similar compounds (O'connor & Young, 1989).

Photoreactive Properties : Research on the photorelease of HCl from dimethylphenacyl chloride provides information on the photoreactive properties that could be relevant for 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone (Pelliccioli, Klán, Zabadal, & Wirz, 2001).

Medical and Pharmacological Research

- Anti-Cancer Studies : A study on newly synthesized Schiff bases, including compounds similar to 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone, has shown potential anti-cancer effects, particularly against human breast cancer cells (Grafa & Ali, 2022).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, etc.

Orientations Futures

This involves predicting or suggesting further studies that could be done with the compound. This could be new reactions, potential uses, modifications to its structure, etc.

Please note that the availability of this information depends on how much research has been done on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied and you want information on, feel free to ask!

Propriétés

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-8-9-15(14(2)12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPSOTYAQRQWGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644667 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone | |

CAS RN |

898793-59-4 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.